1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a diazaspirodecene core, which is a bicyclic system containing nitrogen atoms, and functional groups such as a dimethylbenzoyl and a fluorophenyl group
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2OS/c1-15-6-7-18(14-16(15)2)21(27)26-22(28)20(17-8-10-19(24)11-9-17)25-23(26)12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNJRKMTPQKQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common approach is:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic or basic conditions.
Introduction of Functional Groups: The next step involves the introduction of the dimethylbenzoyl and fluorophenyl groups. This can be done through Friedel-Crafts acylation reactions using appropriate acyl chlorides and catalysts such as aluminum chloride.
Formation of the Thione Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, nitrating agents, sulfonating agents, in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced spirocyclic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorophenyl group can enhance its binding affinity and specificity.
Chemical Reactivity: The thione group can participate in nucleophilic or electrophilic reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3,4-Dimethylbenzoyl)-3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Contains a chlorine atom instead of fluorine, which can influence its chemical and physical properties.
Uniqueness
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds. The spirocyclic structure also contributes to its distinct properties and applications.
Biological Activity
The compound 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₄F₁N₂OS
- Molecular Weight : 286.35 g/mol
- Structural Features : The compound features a spirocyclic structure with a thione functional group, which is known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research suggests that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism can modulate signal transduction pathways and alter gene expression.
- Receptor Interaction : Preliminary studies indicate that the compound may interact with neurotransmitter receptors, potentially influencing neural signaling pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.
- Case Study 1 : In vitro assays showed that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
- Case Study 2 : The compound was also tested against lung cancer cells (A549), where it induced apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Research Findings : In a study assessing its efficacy against bacterial strains such as E. coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
Data Table: Summary of Biological Activities
| Biological Activity | Cell Line/Organism | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | Apoptosis induction |
| Anticancer | A549 | TBD | Caspase activation |
| Antimicrobial | E. coli | 32 µg/mL | Cell wall synthesis inhibition |
| Antimicrobial | Staphylococcus aureus | TBD | Protein synthesis inhibition |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic concentrations. However, further studies are needed to evaluate long-term toxicity and side effects in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
